4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile

描述

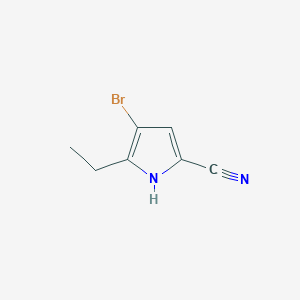

Structure

2D Structure

属性

IUPAC Name |

4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-2-7-6(8)3-5(4-9)10-7/h3,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGZTXWITAYCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2,4-dimethyl-1H-pyrrole-3-carbonitrile with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: Formation of 4-substituted-5-ethyl-1H-pyrrole-2-carbonitriles.

Oxidation: Formation of pyrrole oxides.

Reduction: Formation of 4-bromo-5-ethyl-1H-pyrrole-2-amine.

科学研究应用

4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Employed in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its biological activity and potential as a bioactive molecule in various assays.

作用机制

The mechanism of action of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile can be contextualized by comparing it with related pyrrole and heterocyclic carbonitriles. Below is a detailed analysis:

Substituent Position and Electronic Effects

- 5-Iodo-1H-pyrrole-2-carbonitrile (CAS 1934852-22-8): This compound features an iodine atom at position 5 and a nitrile at position 2. In contrast, the ethyl group in this compound introduces electron-donating effects, which may elevate electron density at the pyrrole ring, altering reactivity in electrophilic substitutions .

- 2-Amino-4-(5-bromothiophen-2-yl)-1H-pyrrole-3-carbonitrile (14a): Substituted with a bromothiophenyl group, this derivative demonstrates how heteroaromatic substituents (e.g., thiophene) can extend conjugation and modulate electronic properties. The nitrile at position 3 (vs. position 2 in the target compound) further diversifies its reactivity profile .

Steric and Solubility Considerations

- Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: The ester group at position 2 and bromophenyl substituent at position 5 increase steric bulk and hydrophobicity compared to the nitrile and ethyl groups in the target compound. Such differences may reduce solubility in polar solvents but enhance stability in nonpolar environments .

- 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E): Although a chromene derivative, its nitrile and aryl substituents highlight how fused-ring systems can drastically alter melting points (223–227°C) and solid-state packing compared to simpler pyrroles .

Crystallographic and Intermolecular Interactions

- Pyrimidine derivatives like 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () exhibit planar geometries and hydrogen-bonded dimers in the solid state. The bromo and ethyl groups in the target compound may similarly influence packing via C–Br⋯N or C–H⋯N interactions, though direct crystallographic data are lacking .

Data Table: Key Properties of Analogous Compounds

生物活性

4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile (BEPC) is a heterocyclic compound belonging to the pyrrole family, characterized by its unique structure that includes a bromine atom at the 4-position, an ethyl group at the 5-position, and a cyano group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C7H8BrN2

Molecular Weight: 185.02 g/mol

Structural Features:

- Pyrrole ring structure.

- Bromine substitution at the 4-position.

- Ethyl group at the 5-position.

- Nitrile functional group at the 2-position.

Biological Activity

Research indicates that BEPC exhibits significant biological activity, notably in the following areas:

Antimicrobial Activity

BEPC's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar pyrrole structures often display antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Anticancer Properties

Pyrrole derivatives have been extensively studied for their anticancer potential. The presence of halogen substituents (like bromine) in pyrrole compounds has been linked to enhanced anticancer activity. BEPC may act through various mechanisms, including:

- Inhibition of DNA synthesis.

- Induction of apoptosis in cancer cells.

- Disruption of tubulin polymerization, leading to cell cycle arrest.

The exact mechanisms through which BEPC exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- DNA Gyrase Inhibition: Similar to other pyrrole derivatives, BEPC may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.

- Tubulin Destabilization: Compounds like BEPC may interfere with microtubule dynamics, thus affecting cell division and proliferation.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrrole derivatives, including BEPC, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that BEPC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting a moderate level of antibacterial activity.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| BEPC | Staphylococcus aureus | 32 |

| BEPC | Escherichia coli | 64 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that BEPC could inhibit cell proliferation significantly. The compound was tested on MCF-7 breast cancer cells and showed an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile?

- Methodology : A multi-step approach is typically employed. First, synthesize the pyrrole core via cyclization reactions, such as the Paal-Knorr synthesis. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C). Ethylation at the 5-position may involve alkylation with ethyl iodide in the presence of a base like NaH. Finally, cyanation at the 2-position can be performed using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., ZnI₂) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography. Confirm regioselectivity using NMR (¹H and ¹³C) and HRMS .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Structural Confirmation :

- ¹H NMR (500 MHz, CDCl₃): Expect signals for ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and pyrrole ring protons (δ 6.5–7.0 ppm).

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3100–3300 cm⁻¹ (N–H stretch of pyrrole) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z = 239.0 (C₈H₈BrN₂⁺).

Advanced Research Questions

Q. What strategies address conflicting reactivity data in the bromination of pyrrole derivatives?

- Issue : Competing bromination at adjacent positions due to electron density variations.

- Resolution : Use DFT calculations to map electron density distribution on the pyrrole ring. Optimize bromination conditions (e.g., solvent polarity, temperature) to favor the 4-position. For example, polar aprotic solvents (DMF) stabilize transition states for electrophilic substitution at bromine-poor sites .

- Validation : Compare experimental ¹³C NMR chemical shifts with computational predictions (B3LYP/6-31G* basis set) .

Q. How does the ethyl substituent influence the electronic and steric properties of the pyrrole ring?

- Electronic Effects : The ethyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the 5-position. This can be quantified via Hammett substituent constants (σₚ ≈ -0.15 for ethyl).

- Steric Effects : Molecular modeling (e.g., Avogadro software) reveals steric hindrance at the 5-position, affecting nucleophilic attack or catalyst binding in downstream reactions.

- Experimental Support : Compare reaction kinetics (e.g., SNAr reactions) of ethyl-substituted vs. unsubstituted analogs .

Q. What mechanistic insights exist for cyanation at the 2-position of brominated pyrroles?

- Mechanism : Cyanation proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The bromine atom at the 4-position activates the ring by withdrawing electron density, facilitating attack by cyanide ions at the 2-position.

- Evidence : Kinetic isotope effects (KIE) and trapping of intermediates (e.g., Meisenheimer complexes) using low-temperature NMR .

Key Research Gaps

- Limited data on the compound’s biological activity (e.g., antimicrobial or enzyme inhibition potential). Preliminary studies on analogs suggest activity against Mycobacterium tuberculosis .

- Computational studies (e.g., molecular docking) are needed to predict binding affinities with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。